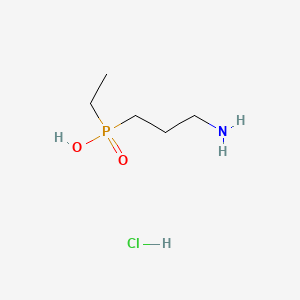![molecular formula C7H5ClN4 B3015565 6-Chloropyrido[3,4-d]pyrimidin-4-amine CAS No. 1289187-97-8](/img/structure/B3015565.png)
6-Chloropyrido[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyrido[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H5ClN4 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of o-amino aldehyde with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring . The molecule has a chlorine atom attached to the 6th position of the pyridine ring and an amine group attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it has been found that in the case of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines, the reaction takes place more easily in acetonitrile .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 180.6 .Aplicaciones Científicas De Investigación
Anticancer Potential
6-Chloropyrido[3,4-d]pyrimidin-4-amine and its derivatives have been investigated for their potential as anticancer agents. For instance, a series of pyrido[3,4-d]pyrimidine derivatives, designed and synthesized from a common intermediate 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, exhibited selective activities against breast and renal cancer cell lines. This highlights the promise of this compound class in cancer therapy, with particular emphasis on structure-activity relationships for future development (Wei & Malhotra, 2012).
Chemical Synthesis and Characterization
The synthesis and characterization of novel pyrido[3,4-d]pyrimidine derivatives are vital for exploring their pharmacological potential. For example, the nucleophilic substitution of certain pyrazolo[3,4-d]pyrimidine derivatives leads to novel compounds with potential pharmacological activities (Ogurtsov & Rakitin, 2021). Additionally, quantum chemical methods have been employed to characterize hydrogen bonding sites in related pyrimidine compounds, contributing to a deeper understanding of their chemical properties (Traoré et al., 2017).
Development of Stable Derivatives
Research into creating stable derivatives of pyrimidin-4-amine compounds is ongoing. Studies like the synthesis and characterization of stable betainic pyrimidinaminides reveal insights into the chemical nature and potential applications of these compounds (Schmidt, 2002).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been developed for pyrido[3,4-d]pyrimidin derivatives, suggesting a more efficient approach for their production. This methodology is adaptable to combinatorial chemistry, indicating its utility in pharmaceutical development (Mont et al., 2004).
Pharmaceutical Screening
The screening of pyrido[3,4-d]pyrimidin-4-amine derivatives for pharmaceutical applications, such as anti-inflammatory properties, is an important aspect of their research. Some derivatives have shown significant activity in this area, demonstrating the compound's potential in drug development (Kumar et al., 2017).
Synthesis of Novel Derivatives
Ongoing research into the synthesis of novel derivatives of pyrido[3,4-d]pyrimidin-4-amine compounds is critical for discovering new pharmacologically active substances. This includes the exploration of various substitution patterns and reaction conditions to create compounds with potential therapeutic applications (Liu et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of 6-Chloropyrido[3,4-d]pyrimidin-4-amine are the KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins, thereby influencing the structure of the chromatin and the accessibility of the DNA to transcription factors .
Mode of Action
This compound interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the enzymes’ demethylase activity, preventing them from removing methyl groups from histone lysines .
Biochemical Pathways
The inhibition of KDM4 and KDM5 by this compound affects the histone methylation status , which is a key factor in the regulation of gene expression . This can lead to changes in the expression of genes regulated by these enzymes, with potential downstream effects on various cellular processes .
Result of Action
The inhibition of KDM4 and KDM5 by this compound results in changes in the methylation status of histones , which can alter gene expression . In a cell-based assay, this compound demonstrated the ability to inhibit the demethylation of H3K9Me3 and H3K4Me3 , two important histone marks .
Propiedades
IUPAC Name |
6-chloropyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJNXFUNGGUIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)


![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)
![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)


![(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B3015498.png)
![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)


